2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
CAS No.: 197371-72-5
Cat. No.: VC4191415
Molecular Formula: C13H10N4OS
Molecular Weight: 270.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197371-72-5 |
|---|---|
| Molecular Formula | C13H10N4OS |
| Molecular Weight | 270.31 |
| IUPAC Name | 2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2 |
| Standard InChI Key | MGIRGPYJBSBJDW-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates two pyridine rings linked via a 1,3,4-oxadiazole core. The pyridin-2-ylmethylthio group (-SCH₂C₅H₄N) at position 2 and the pyridin-4-yl group (C₅H₄N) at position 5 contribute to its planar geometry, enabling π-π stacking interactions with biological targets . The IUPAC name, 2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole, reflects this arrangement.
Key Molecular Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄OS |
| Molecular Weight | 270.31 g/mol |
| SMILES | C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |
| InChI Key | MGIRGPYJBSBJDW-UHFFFAOYSA-N |
| XLogP3 (Lipophilicity) | 1.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The compound’s solubility remains poorly characterized, though analogous 1,3,4-oxadiazoles exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
-
Hydrazide Formation: Reacting pyridine-2-carboxylic acid hydrazide with carbon disulfide under basic conditions yields a thiosemicarbazide intermediate.
-
Cyclization: Treatment with dehydrating agents (e.g., phosphorus oxychloride) facilitates cyclization to form the 1,3,4-oxadiazole core .
-
Functionalization: The thioether linkage is introduced via nucleophilic substitution using 2-(chloromethyl)pyridine.
This route achieves moderate yields (40–60%), with purification via column chromatography . Alternative methods employ microwave-assisted synthesis to reduce reaction times .
Biological Activities and Mechanisms
VEGFR-2 Inhibition
The compound demonstrates potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key driver of tumor angiogenesis. In preclinical studies, derivatives of this scaffold reduced endothelial cell proliferation (IC₅₀ = 0.78–2.56 µM) . For example, Bhanushali et al. (2017) reported that the analog 11 (Figure 1) suppressed angiogenesis in chick chorioallantoic membrane (CAM) assays by 85%, outperforming sorafenib (72%) .
Telomerase Inhibition
Zheng et al. (2012) identified telomerase inhibition as a secondary mechanism. Derivatives bearing pyridin-4-yl groups exhibited IC₅₀ values of 1.18–2.71 µM against gastric (SGC-7901) and liver (HepG2) cancer cells, comparable to ethidium bromide .
Antimicrobial Activity
While less explored, trifluoromethylpyridine analogs of 1,3,4-oxadiazoles show broad-spectrum antibacterial activity. For instance, compound 6a inhibited Xanthomonas axonopodis (EC₅₀ = 10.11 µg/mL), surpassing thiodiazole copper (EC₅₀ = 35.3 µg/mL) .
Structure-Activity Relationships (SAR)
Substituent Effects
-
Pyridine Orientation: The pyridin-4-yl group at position 5 enhances DNA intercalation, while pyridin-2-ylmethylthio at position 2 improves membrane permeability .
-
Electron-Withdrawing Groups: Nitro (-NO₂) or chloro (-Cl) substituents on peripheral aryl rings boost VEGFR-2 affinity by 3–5 fold .
-
Thioether vs. Sulfone: Replacing the thioether (-S-) with a sulfone (-SO₂-) group increases metabolic stability but reduces cytotoxicity .
Pharmacokinetic and Toxicological Considerations
Limited data exist for this specific compound, but related 1,3,4-oxadiazoles exhibit:
-
CYP450 Metabolism: Primarily via CYP3A4, yielding inactive sulfoxide metabolites.
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, suggesting a wide therapeutic index .
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume